Methylphosphonic acid (methyl-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

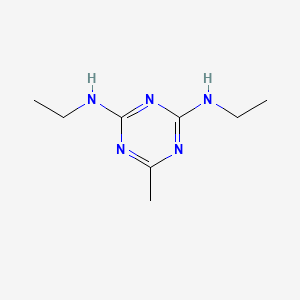

Methylphosphonic acid is an organophosphorus compound with the chemical formula CH3P(O)(OH)2 . The phosphorus center is tetrahedral and is bonded to a methyl group, two OH groups, and an oxygen . It is a white, non-volatile solid that is poorly soluble in organic solvents but soluble in water and common alcohols .

Synthesis Analysis

Methylphosphonic acid can be prepared from triethylphosphite by first using a Michaelis-Arbuzov reaction to generate the phosphorus(V) center . The resulting dialkylphosphonate is then treated with chlorotrimethylsilane before hydrolysis of the siloxyphosphonate to generate the desired product .Molecular Structure Analysis

The molecular formula of Methylphosphonic acid is CH5O3P . Its average mass is 96.022 Da and its monoisotopic mass is 95.997627 Da .Chemical Reactions Analysis

The vibrational spectra of aqueous solutions of methylphosphonic acid and its anions have been studied . The supercritical water co-oxidation elementary reaction rate mechanism for methylphosphonic acid was also studied .Physical And Chemical Properties Analysis

Methylphosphonic acid is a white solid with a melting point of 105-107 °C . It is poorly soluble in organic solvents but soluble in water and common alcohols .Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Methylphosphonic acid (methyl-D3, 98per cent) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl iodide (CH3I)", "Deuterium oxide (D2O)", "Phosphorus trichloride (PCl3)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Methyl iodide (CH3I) is reacted with deuterium oxide (D2O) in the presence of a base such as sodium hydroxide (NaOH) to produce methyl-D3 iodide (CH3D3I).", "Step 2: Methyl-D3 iodide (CH3D3I) is then reacted with phosphorus trichloride (PCl3) in the presence of a reducing agent such as sodium borohydride (NaBH4) to produce methyl-D3 phosphonic acid (CH3D3PO3H).", "Step 3: Methyl-D3 phosphonic acid (CH3D3PO3H) is then hydrolyzed with hydrochloric acid (HCl) to produce Methylphosphonic acid (methyl-D3, 98per cent)." ] } | |

CAS RN |

104801-16-3 |

Molecular Formula |

CH5O3P |

Molecular Weight |

99.041 g/mol |

IUPAC Name |

trideuteriomethylphosphonic acid |

InChI |

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1D3 |

InChI Key |

YACKEPLHDIMKIO-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(O)O |

Canonical SMILES |

CP(=O)(O)O |

synonyms |

Methylphosphonic acid (methyl-D3, 98%) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-sulfohexacyclo[14.2.1.1^{4,7}.0^{2,15}.0^{3,8}.0^{9,14}]icosa-5,9(14),10,12,17-pentaene-11-carboxylic acid](/img/structure/B1181381.png)

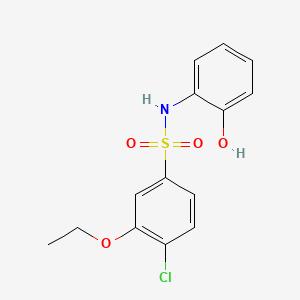

![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)